molecular formula C10H7BrClN3 B3120118 2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine CAS No. 260046-09-1

2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine

Cat. No.: B3120118
CAS No.: 260046-09-1
M. Wt: 284.54 g/mol
InChI Key: COSBULMDBCYJON-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine” is a chemical compound that has been studied for its pharmacological activities . It has been synthesized as part of efforts to combat antimicrobial and anticancer drug resistance . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, yielded the desired compounds . Also, acid-catalysed chemo-selective C-4 substitution of 7H -pyrrolo [2,3- d ]pyrimidine (7‐deazapurine) ring with various amines has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been confirmed by their physicochemical properties and spectroanalytical data . For instance, the NMR and IR spectra have been used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied . For example, the IR spectrum and NMR spectrum have been used to analyze the chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds have been analyzed . For example, the NMR and IR spectra have been used to analyze the physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • 2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine is an important intermediate in the synthesis of pyrimidine derivatives. Hou et al. (2016) established a rapid synthetic method for this compound, highlighting its relevance in pharmaceutical and chemical fields (Hou et al., 2016).

Quantum Chemical Characterization

  • Traoré et al. (2017) investigated the hydrogen bonding sites in pyrimidine compounds, including derivatives of this compound. This research is significant for understanding the molecular interactions and properties of these compounds (Traoré et al., 2017).

Novel Compounds Synthesis

  • Fadhel et al. (2022) synthesized novel pyrimido[1,2-a]benzimidazole derivatives, derived from this compound. Such research expands the chemical diversity and potential applications of pyrimidine-based compounds (Fadhel et al., 2022).

Crystal Structures Analysis

  • Asaftei et al. (2009) conducted X-ray analyses of pyrimidine derivatives, including those related to this compound. Understanding the crystal structures of these compounds is crucial for their application in various scientific fields (Asaftei et al., 2009).

Transformations into Other Derivatives

  • Botta et al. (1985) researched the transformation of pyrimidine compounds into various derivatives, indicating the versatility and reactivity of these compounds in chemical synthesis (Botta et al., 1985).

Safety and Hazards

The safety and hazards of “2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine” and similar compounds have been studied . For instance, these compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity .

Future Directions

The future directions for the study of “2-Chloro-N-(4-bromophenyl)pyrimidin-4-amine” and similar compounds include further exploration of their pharmacological activities . For instance, efforts have been made to study the pharmacological activities of newly synthesized derivatives .

Properties

IUPAC Name

N-(4-bromophenyl)-2-chloropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3/c11-7-1-3-8(4-2-7)14-9-5-6-13-10(12)15-9/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSBULMDBCYJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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